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molecular formula Fe2(SO4)3<br>Fe2O12S3 B154349 Ferric sulfate CAS No. 10028-22-5

Ferric sulfate

Cat. No. B154349
M. Wt: 399.9 g/mol
InChI Key: RUTXIHLAWFEWGM-UHFFFAOYSA-H
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Patent
US07259176B2

Procedure details

A 2 l, 4-necked glass reactor equipped with a mechanical stirrer, a thermometer, a cooler, a dropping funnel and an argon inlet was charged under argon in sequence with 103.2 g (250 mmol) of tributylammonium hydroxy-(4-hydroxy-benzo[b]thiophen-7-yl)-acetate, 151.3 g (287 mmol) of iron(III) sulfate, 150 ml of isopropanol, a mixture of 750 ml of water and 150 ml of 2 N sulfuric acid. The reaction mixture was heated under stirring to 63-65° C. for 2 h. After cooling to room temperature, 600 ml of isopropyl acetate were added and the mixture filtered. The filtrate was washed with 100 ml of water, then the organic phase was concentrated (ca. 470 ml were distilled off at 50° C./150-50 mbar). After addition of 625 ml of DMF, the rest of more volatile solvents are removed completely at 50° C./150-50 mbar. The water content at this point was less than 0.4%. This suspension containing the intermediate 4-hydroxy-benzo[b]thiophene-7-carboxaldehyde was transferred with aid of 660 ml of DMF in a 4 l reactor (equipped as the 2 l reactor above) which had been charged with 38.0 g of potassium carbonate. To the dark suspension was added within 60 min at 86-90° C. a solution of 70.4 g (250 mmol) of 2-(5-methyl-2-phenyl)-4-oxazolyl)ethanol methanesulfonyl ester in 275 ml of DMF. The reaction mixture was stirred at the same temperature for 6 h, then 450 ml of toluene followed by 950 ml of water were added, whereas the temperature was kept above 75° C. The aqueous phase was separated and extracted with 150 ml of warm toluene. The two toluene phases were combined, re-extracted with water and finally treated at a temperature between 65 and 40° C. with 900 ml of methanol. The resulting suspension was stirred for 1 h at 40° C., cooled to −15° C. and stirred for 3 h at −15° C. Finally the suspension was filtered, the filter cake was washed with 100 ml of a cold (−15° C.) toluene/methanol mixture and dried at 60° C./10 mbar to afford 76.8 g (84.5%) of 4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxyl]-benzo[b]thiophene-7-carbaldehyde as colorless crystals with a m.p. of 154° C.
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
103.2 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
151.3 g
Type
catalyst
Reaction Step Two
Quantity
600 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ethanol methanesulfonyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
275 mL
Type
solvent
Reaction Step Four
Name
Quantity
950 mL
Type
solvent
Reaction Step Five
Quantity
450 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([C:6]1[C:11]2[S:12][CH:13]=[CH:14][C:10]=2[C:9]([OH:15])=[CH:8][CH:7]=1)C([O-])=O.C([NH+:20]([CH2:25][CH2:26][CH2:27]C)[CH2:21][CH2:22][CH2:23][CH3:24])CCC.[CH:29](O)([CH3:31])[CH3:30].S(=O)(=O)(O)O.[C:38](OC(C)C)(=[O:40])[CH3:39]>CN(C=O)C.S([O-])([O-])(=O)=O.[Fe+3].S([O-])([O-])(=O)=O.S([O-])([O-])(=O)=O.[Fe+3].O.C1(C)C=CC=CC=1>[CH3:39][C:38]1[O:40][C:21]([C:22]2[CH:23]=[CH:24][CH:31]=[CH:29][CH:30]=2)=[N:20][C:25]=1[CH2:26][CH2:27][O:15][C:9]1[C:10]2[CH:14]=[CH:13][S:12][C:11]=2[C:6]([CH:2]=[O:1])=[CH:7][CH:8]=1 |f:0.1,6.7.8.9.10|

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
750 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
103.2 g
Type
reactant
Smiles
OC(C(=O)[O-])C1=CC=C(C2=C1SC=C2)O.C(CCC)[NH+](CCCC)CCCC
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
151.3 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Fe+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Fe+3]
Step Three
Name
Quantity
600 mL
Type
reactant
Smiles
C(C)(=O)OC(C)C
Step Four
Name
ethanol methanesulfonyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
275 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
950 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
450 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
64 (± 1) °C
Stirring
Type
CUSTOM
Details
under stirring to 63-65° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2 l, 4-necked glass reactor equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the mixture filtered
WASH
Type
WASH
Details
The filtrate was washed with 100 ml of water
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase was concentrated
DISTILLATION
Type
DISTILLATION
Details
(ca. 470 ml were distilled off at 50° C./150-50 mbar)
ADDITION
Type
ADDITION
Details
After addition of 625 ml of DMF
CUSTOM
Type
CUSTOM
Details
the rest of more volatile solvents are removed completely at 50° C./150-50 mbar
ADDITION
Type
ADDITION
Details
This suspension containing the intermediate 4-hydroxy-benzo[b]thiophene-7-carboxaldehyde
CUSTOM
Type
CUSTOM
Details
was transferred with aid of 660 ml of DMF in a 4 l reactor
CUSTOM
Type
CUSTOM
Details
(equipped as the 2 l reactor above) which
ADDITION
Type
ADDITION
Details
had been charged with 38.0 g of potassium carbonate
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at the same temperature for 6 h
Duration
6 h
ADDITION
Type
ADDITION
Details
were added, whereas the temperature
CUSTOM
Type
CUSTOM
Details
was kept above 75° C
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with 150 ml of warm toluene
EXTRACTION
Type
EXTRACTION
Details
re-extracted with water
ADDITION
Type
ADDITION
Details
finally treated at a temperature between 65 and 40° C. with 900 ml of methanol
STIRRING
Type
STIRRING
Details
The resulting suspension was stirred for 1 h at 40° C.
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −15° C.
STIRRING
Type
STIRRING
Details
stirred for 3 h at −15° C
Duration
3 h
FILTRATION
Type
FILTRATION
Details
Finally the suspension was filtered
WASH
Type
WASH
Details
the filter cake was washed with 100 ml of a cold (−15° C.) toluene/methanol mixture
CUSTOM
Type
CUSTOM
Details
dried at 60° C./10 mbar

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=C(N=C(O1)C1=CC=CC=C1)CCOC1=CC=C(C=2SC=CC21)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 76.8 g
YIELD: PERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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